Cas no 1270541-35-9 (2-(2,6-dimethylphenyl)azetidine)

2-(2,6-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2,6-dimethylphenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The constrained azetidine ring enhances rigidity, potentially improving binding affinity in medicinal chemistry applications. The 2,6-dimethyl substitution on the phenyl ring contributes to steric hindrance, which can influence reactivity and selectivity in catalytic processes. Its well-defined molecular framework is advantageous for the development of novel ligands, catalysts, or bioactive molecules. The compound’s stability and synthetic versatility make it a useful building block for specialized chemical transformations.
2-(2,6-dimethylphenyl)azetidine structure
1270541-35-9 structure
Product Name:2-(2,6-dimethylphenyl)azetidine
CAS No:1270541-35-9
MF:C11H15N
MW:161.243502855301
CID:5889780
PubChem ID:55283012
Update Time:2025-10-12

2-(2,6-dimethylphenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 2-(2,6-dimethylphenyl)-
    • 2-(2,6-dimethylphenyl)azetidine
    • EN300-1868722
    • 1270541-35-9
    • AKOS006344881
    • Inchi: 1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-7-12-10/h3-5,10,12H,6-7H2,1-2H3
    • InChI Key: LEBWGOXBPAWYTK-UHFFFAOYSA-N
    • SMILES: N1CCC1C1=C(C)C=CC=C1C

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.984±0.06 g/cm3(Predicted)
  • Boiling Point: 262.0±19.0 °C(Predicted)
  • pka: 10.46±0.40(Predicted)

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Additional information on 2-(2,6-dimethylphenyl)azetidine

Comprehensive Overview of 2-(2,6-dimethylphenyl)azetidine (CAS No. 1270541-35-9)

2-(2,6-dimethylphenyl)azetidine (CAS No. 1270541-35-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is increasingly studied for its potential in drug discovery. Researchers are particularly interested in its applications as a bioactive scaffold or intermediate in synthesizing novel therapeutics targeting neurological and metabolic disorders.

The growing demand for small-molecule modulators in drug development has propelled interest in 2-(2,6-dimethylphenyl)azetidine. Its structural motif aligns with current trends in fragment-based drug design (FBDD), where rigid, three-dimensional cores like azetidines are prized for improving binding affinity and selectivity. This compound’s 2,6-dimethylphenyl substituent further enhances its potential as a lipophilic pharmacophore, a feature often sought in CNS-targeting drugs.

Recent studies highlight the role of azetidine derivatives in addressing challenges such as blood-brain barrier (BBB) penetration—a hot topic in neurodegenerative disease research. The sp3-rich character of 2-(2,6-dimethylphenyl)azetidine may contribute to improved pharmacokinetic profiles, a key focus area for modern medicinal chemists. These attributes make it a candidate for exploring allosteric modulation or protein-protein interaction inhibition.

From a synthetic chemistry perspective, the preparation of 2-(2,6-dimethylphenyl)azetidine often involves ring-closing strategies or transition-metal-catalyzed coupling. Innovations in C–H activation methodologies have streamlined access to such scaffolds, reflecting broader industry shifts toward atom-economical synthesis. Researchers frequently search for high-yielding protocols or enantioselective routes to this compound, underscoring its value in asymmetric catalysis.

Environmental and regulatory considerations also shape discussions around 1270541-35-9. The compound’s low ecotoxicity profile (as predicted by in silico models) aligns with the pharmaceutical sector’s push for green chemistry principles. This aspect resonates with searches for sustainable synthetic intermediates or benign-by-design molecules—a trending subtopic in ESG-focused R&D.

Analytical characterization of 2-(2,6-dimethylphenyl)azetidine typically employs NMR spectroscopy (particularly 1H/13C NMR) and high-resolution mass spectrometry (HRMS). These techniques address common queries about structural confirmation and purity assessment, critical for reproducibility in academic and industrial settings. The compound’s crystalline properties also make it amenable to X-ray diffraction studies, providing insights into its conformational preferences.

Emerging applications in PET radioligand development have further expanded the relevance of azetidine-containing compounds. The 2,6-dimethylphenyl group’s potential for isotope labeling (e.g., with 11C or 18F) positions this scaffold as a candidate for molecular imaging probes—a rapidly growing niche in diagnostic research.

In conclusion, 2-(2,6-dimethylphenyl)azetidine (CAS No. 1270541-35-9) exemplifies the intersection of structural innovation and therapeutic potential in contemporary chemistry. Its versatility across drug discovery, catalysis, and materials science ensures sustained interest, while its alignment with trending research themes (from BBB penetration to green synthesis) makes it a compelling subject for further investigation.

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